N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
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Overview
Description
3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of thiosemicarbazides in the presence of a base such as potassium hydroxide (KOH) followed by acidification.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the reaction of α-haloketones with thiourea under reflux conditions.
Coupling Reactions: The final compound is formed by coupling the triazole and thiazole intermediates using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and chlorobenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium hydroxide, sodium hydroxide.
Acids: Hydrochloric acid, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the presence of the triazole and thiazole rings, which are known to exhibit biological activity.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: The pathways affected by this compound could include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
- 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- 4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to the combination of the triazole and thiazole rings with the allyl and chlorobenzyl functional groups. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C23H21ClN6OS2 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C23H21ClN6OS2/c1-2-12-30-21(17-7-10-25-11-8-17)28-29-23(30)32-13-9-20(31)27-22-26-15-19(33-22)14-16-3-5-18(24)6-4-16/h2-8,10-11,15H,1,9,12-14H2,(H,26,27,31) |
InChI Key |
SMTCMPSEZFEJDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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